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Compound of Interest

Compound Name: Ethyl 6-quinolinecarboxylate

Cat. No.: B1294812

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-quinolinecarboxylate is a heterocyclic building block of significant interest in
medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in
numerous biologically active compounds, and the ethyl ester functionality at the 6-position
provides a versatile handle for further synthetic modifications. This technical guide provides a
comprehensive overview of the chemical properties, structure, and synthesis of Ethyl 6-
quinolinecarboxylate, tailored for researchers, scientists, and drug development
professionals. All quantitative data is presented in structured tables, and a detailed
experimental protocol for a common synthetic route is provided.

Chemical Properties and Structure

Ethyl 6-quinolinecarboxylate is an off-white solid at room temperature. Its fundamental
chemical and physical properties are summarized in the table below. While an experimental
melting point is not readily available in the literature, the high melting points of structurally
similar compounds suggest that Ethyl 6-quinolinecarboxylate is a solid with a relatively high
melting point.
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Property Value Source
Molecular Formula C12H11NO2 [Chem-ImpeX]
Molecular Weight 201.22 g/mol [Chem-Impex]
CAS Number 73987-38-9 [Chem-ImpeX]
Appearance Off-white powder [Chem-ImpeX]
Boiling Point (Predicted) 328.3 °C at 760 mmHg [Sigma-Aldrich]
Storage Temperature 0-8 °C [Chem-ImpeX]
Structure:

The structure of Ethyl 6-quinolinecarboxylate consists of a quinoline ring system with an
ethyl carboxylate group attached at the 6-position. The quinoline moiety is a bicyclic aromatic
heterocycle composed of a benzene ring fused to a pyridine ring.

Figure 1. Chemical structure of Ethyl 6-quinolinecarboxylate.

Spectroscopic Data (Predicted)

While experimental spectra for Ethyl 6-quinolinecarboxylate are not readily available in public
databases, a prediction of its key spectroscopic features can be made based on the analysis of
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its structure and data from analogous compounds.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the
quinoline ring and the protons of the ethyl group. The chemical shifts (d) are predicted to be in
the following regions:

e Quinoline Protons (Ar-H): ~7.5 - 9.0 ppm. The exact shifts and coupling patterns will depend
on the electronic environment of each proton on the quinoline ring.

o Ethyl Group (-OCH2CHs):

o Methylene Protons (-OCHz-): A quartet around 4.4 ppm, due to coupling with the adjacent
methyl protons.

o Methyl Protons (-CHs): A triplet around 1.4 ppm, due to coupling with the adjacent
methylene protons.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the ten carbon atoms of the quinoline ring and
the two carbons of the ethyl group. The predicted chemical shift ranges are:

e Carbonyl Carbon (C=0): ~165 ppm.
e Quinoline Carbons (Ar-C): ~120 - 150 ppm.
¢ Methylene Carbon (-OCH2-): ~61 ppm.

o Methyl Carbon (-CHs): ~14 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of Ethyl 6-quinolinecarboxylate is expected to exhibit characteristic
absorption bands for its functional groups:

e C=0 Stretch (Ester): A strong absorption band around 1720 cm~1.
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region.

C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm~1.

C=N and C=C Stretch (Aromatic Rings): Multiple absorption bands in the 1450-1600 cm~1

C-H Stretch (Aromatic): Absorption bands above 3000 cm—1.

C-H Stretch (Aliphatic): Absorption bands below 3000 cm~1.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M*) at m/z = 201. Key

fragmentation patterns would likely involve the loss of the ethoxy group (-OCH2CHs, 45 Da) to

give a fragment at m/z = 156, and the loss of the entire ester group (-COOCH2CHs, 73 Da) to

give a fragment at m/z = 128 (the quinoline radical cation).

Synthesis

A common method for the synthesis of quinoline-6-carboxylic acids, which can then be

esterified to the corresponding ethyl esters, is the Doebner-von Miller reaction or variations

thereof. A plausible synthetic workflow for Ethyl 6-quinolinecarboxylate is outlined below.

r
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Step 2: Fischer Esterification

Step 1: Skraup Synthesis

Ethanol, Catalytic Acid (e.g., H2SOa), Heat

Final Product
H2S04, Oxidizing Agent (e.g., Nitrobenzene) Ethyl 6-quinolinecarboxylate

Click to download full resolution via product page

Caption: Synthetic pathway for Ethyl 6-quinolinecarboxylate.
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Detailed Experimental Protocol: Synthesis of Quinoline-
6-carboxylic Acid (Skraup Synthesis)

Materials:

4-Aminobenzoic acid

Glycerol

Concentrated Sulfuric Acid

Nitrobenzene (or another suitable oxidizing agent)

Ferrous sulfate (optional, to moderate the reaction)
Procedure:

e In alarge, heat-resistant flask equipped with a reflux condenser and a mechanical stirrer,
cautiously add concentrated sulfuric acid to 4-aminobenzoic acid while cooling in an ice bath.

e Slowly add glycerol to the mixture with continuous stirring.
¢ Add the oxidizing agent (e.g., nitrobenzene) and a small amount of ferrous sulfate.
» Heat the mixture gradually and cautiously. The reaction is exothermic and can be vigorous.

» Once the initial vigorous reaction subsides, continue to heat the mixture at reflux for several
hours.

 After cooling, pour the reaction mixture into a large volume of cold water.

» Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) until
the product precipitates.

o Collect the crude quinoline-6-carboxylic acid by filtration, wash thoroughly with water, and
dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain
the purified product.

Detailed Experimental Protocol: Fischer Esterification to
Ethyl 6-quinolinecarboxylate

Materials:

Quinoline-6-carboxylic acid

Absolute Ethanol

Concentrated Sulfuric Acid (catalyst)

Procedure:

In a round-bottom flask, dissolve or suspend quinoline-6-carboxylic acid in an excess of
absolute ethanol.

Add a catalytic amount of concentrated sulfuric acid.

Heat the mixture at reflux for several hours. Monitor the reaction progress by thin-layer
chromatography (TLC).

After the reaction is complete, cool the mixture and remove the excess ethanol by rotary
evaporation.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a
saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing
with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography or recrystallization to yield pure Ethyl 6-
quinolinecarboxylate.
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Applications in Research and Drug Development

Ethyl 6-quinolinecarboxylate serves as a key intermediate in the synthesis of a wide range of
more complex molecules with potential applications in various fields:

o Pharmaceuticals: It is a building block for the development of novel anti-inflammatory and
antimicrobial agents. The quinoline scaffold is a well-established pharmacophore in many
approved drugs.

» Materials Science: The compound is utilized in the creation of advanced materials, including
polymers and coatings, where the quinoline moiety can enhance properties such as thermal
stability and durability.

o Fluorescent Probes: Its inherent fluorescence and the ability to be chemically modified make
it a candidate for the development of fluorescent probes for biological imaging and sensing
applications.

The following diagram illustrates the logical relationship of Ethyl 6-quinolinecarboxylate as a
versatile building block.
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Caption: Applications of Ethyl 6-quinolinecarboxylate.

Safety Information

Ethyl 6-quinolinecarboxylate should be handled with appropriate safety precautions in a
laboratory setting. The following hazard statements have been reported:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

It is recommended to wear personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat, when handling this compound. Work should be performed in a well-
ventilated area or a fume hood.

 To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 6-
quinolinecarboxylate: Chemical Properties and Structure]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1294812#ethyl-6-
guinolinecarboxylate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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